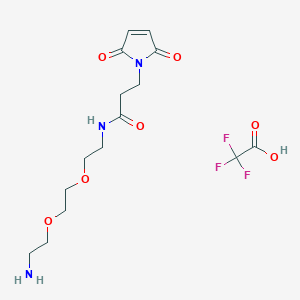
2-Nitro-5-(1H-pyrazol-1-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group and a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the nitration of 5-(1H-pyrazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolyl group may also interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.
5-(1H-pyrazol-1-yl)benzoic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
2-Amino-5-(1H-pyrazol-1-yl)benzoic acid: A reduced form of the compound with different chemical properties.
Uniqueness
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the nitro and pyrazolyl groups, which confer a combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7N3O4 |
|---|---|
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
2-nitro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-6-7(12-5-1-4-11-12)2-3-9(8)13(16)17/h1-6H,(H,14,15) |
Clé InChI |
XKEGMBYWFFDGMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



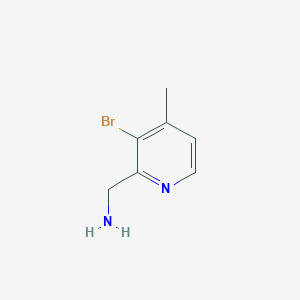
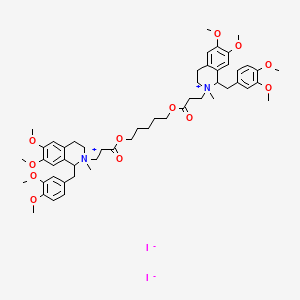
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)


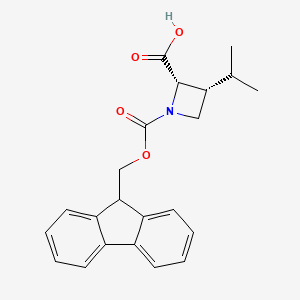

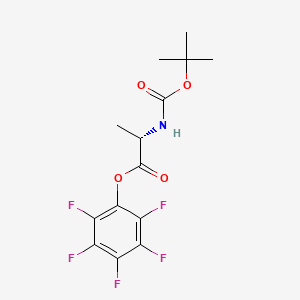


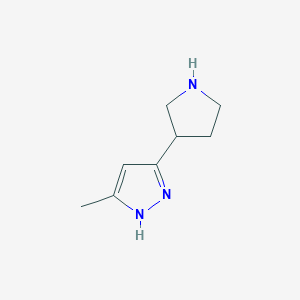
![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
